molecular formula C7H9NO B1334403 2-Ethylpyridin-3-ol CAS No. 61893-02-5

2-Ethylpyridin-3-ol

Cat. No. B1334403
CAS RN: 61893-02-5
M. Wt: 123.15 g/mol
InChI Key: BYVJVUZSNXUNRW-UHFFFAOYSA-N
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Description

2-Ethylpyridin-3-ol is a compound that belongs to the class of pyridinols, which are characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a hydroxyl group and an ethyl group. The presence of the hydroxyl group on the pyridine ring can significantly alter the compound's chemical and physical properties, making it a valuable intermediate in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 2-ethylpyridin-3-ol derivatives can be achieved through various methods. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a related compound, has been improved by acylating 2-methylfuran with propionic anhydride, yielding a 71% product in the presence of boron trifluoride-etherate . Additionally, the synthesis of 2-pyridinone derivatives, which are structurally related to 2-ethylpyridin-3-ol, has been reported for the development of HIV-1 reverse transcriptase inhibitors . These synthetic routes often involve the functionalization of the pyridine ring and the introduction of substituents at specific positions to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of 2-ethylpyridin-3-ol and its derivatives is characterized by the presence of substituents on the pyridine ring that can influence the molecule's reactivity and interaction with other molecules. For example, the molecular structures of various N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, showing that these compounds form dimeric pairs through hydrogen bonding . The position and nature of these substituents can significantly affect the molecule's overall conformation and its potential to form intermolecular interactions.

Chemical Reactions Analysis

2-Ethylpyridin-3-ol and its derivatives can participate in a variety of chemical reactions. For instance, the reactivity of 2-aminopyridine, a related compound, has been surveyed in the presence of aryl glyoxals or aryl aldehydes, leading to the formation of different products depending on the reactants used . Moreover, 2-ethylpyridin-3-ol derivatives can act as ligands in metal complexes, which can exhibit high catalytic activities, as seen in the synthesis and characterization of mono- or bimetallic complexes bearing pyridinyl moieties for ethylene oligomerization and polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylpyridin-3-ol derivatives are influenced by their molecular structure. The introduction of a hydroxyethyl group at the 2-position of the pyridine ring has been shown to significantly improve the iron(III) chelating properties of these compounds, as indicated by their high pFe(3+) values . This enhancement in chelating ability can be attributed to the increased stability of the iron(III) complexes formed with these ligands. Additionally, the presence of substituents such as ethyl and hydroxyl groups can affect the solubility, acidity, and overall reactivity of the compound.

Scientific Research Applications

  • Food Science

    • Application : Pectin extraction
    • Method : Pectin is a heterogeneous hydrocolloid present in the primary cell wall and middle lamella in all dicotyledonous plants, more commonly in the outer fruit coat or peel as compared to the inner matrix .
    • Results : Presently, citrus fruits and apple fruits are the main sources for commercial extraction of pectin, but ongoing research on pectin extraction from alternate fruit sources and fruit wastes from processing industries will be of great help in waste product reduction and enhancing the production of pectin .
  • Artificial Intelligence in Heliophysics

    • Application : Advancement of Heliophysics Science research
    • Method : The B.22 Artificial Intelligence Applications in Heliophysics (AIAH) solicits proposals for critically needed artificial intelligence tools to advance Heliophysics Science research .
    • Results : Proposed projects must be Technology Readiness Level (TRL) 5 at the start of the award and present a convincing plan to mature to TRL 6 by the end .
  • Medicinal Chemistry

    • Application : Synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives
    • Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized .
    • Results : Their biological activities were evaluated against various conditions .
  • Pharmacology
    • Application : Piperidine Derivatives
    • Method : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Results : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Medicinal Chemistry

    • Application : Anticancer targeting agents
    • Method : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .
    • Results : Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . Also, it exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
  • Food Industry

    • Application : Pectin extraction
    • Method : Pectin is a heterogeneous hydrocolloid present in the primary cell wall and middle lamella in all dicotyledonous plants, more commonly in the outer fruit coat or peel as compared to the inner matrix . Presently, citrus fruits and apple fruits are the main sources for commercial extraction of pectin .
    • Results : Ongoing research on pectin extraction from alternate fruit sources and fruit wastes from processing industries will be of great help in waste product reduction and enhancing the production of pectin .

properties

IUPAC Name

2-ethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-7(9)4-3-5-8-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJVUZSNXUNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397114
Record name 2-ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyridin-3-ol

CAS RN

61893-02-5
Record name 2-Ethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61893-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-ethylpyridin-3-yl acetate (5.1 g, 31 mmol) in ethanol (50 mL) was added 3M LiOH (50 mL, 150 mmol). The reaction mixture stirred at ambient temperature for 30 minutes. The mixture was concentrated to dryness and purified over silica gel (10% MeOH in CH2Cl2) to afford 2-ethylpyridin-3-ol (2.5 g, 20 mmol).
Name
2-ethylpyridin-3-yl acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R FEDERATION - elibrary.ru
… SUBSTANCE: invention relates to a method for producing 6-methyl-2-ethylpyridin-3-ol salts … a new method of obtaining 6-methyl-2-ethylpyridin-3-ol salt of (2S)-2-acetaminopentanedioic …
Number of citations: 0 elibrary.ru
TA Gus' kova, SS Liberman - Pharmaceutical Chemistry Journal, 1994 - Springer
… This synthetic watersoluble compound from the 3-hydroxypyridine class is 6-methyl-2-ethylpyridin-3-ol hydrochloride. An investigation of the molecular mechanisms of the action of …
Number of citations: 3 link.springer.com
ОС Шелудченко - 2017 - elibrary.ru
… SUBSTANCE: solute comprises 6-methyl-2-ethylpyridin-3-ol salt (2S)-2-acetglutamine acid in a pharmacologic effective dose in the function of the active ingredient, and also additive …
Number of citations: 0 elibrary.ru

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